molecular formula C13H22S B14381847 (1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene CAS No. 88142-13-6

(1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B14381847
CAS No.: 88142-13-6
M. Wt: 210.38 g/mol
InChI Key: ZUCWWIAPZZORSW-HQVZTVAUSA-N
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Description

(1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[221]hept-2-ene is a bicyclic compound with a unique structure that includes a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]hept-2-ene derivatives.

    Introduction of Propylsulfanyl Group: The propylsulfanyl group is introduced through a substitution reaction, where a suitable leaving group is replaced by the propylsulfanyl moiety.

    Reaction Conditions: The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures cost-effective and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can introduce various functional groups.

Scientific Research Applications

(1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The propylsulfanyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Properties

CAS No.

88142-13-6

Molecular Formula

C13H22S

Molecular Weight

210.38 g/mol

IUPAC Name

(1R)-1,7,7-trimethyl-2-propylsulfanylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C13H22S/c1-5-8-14-11-9-10-6-7-13(11,4)12(10,2)3/h9-10H,5-8H2,1-4H3/t10?,13-/m0/s1

InChI Key

ZUCWWIAPZZORSW-HQVZTVAUSA-N

Isomeric SMILES

CCCSC1=CC2CC[C@@]1(C2(C)C)C

Canonical SMILES

CCCSC1=CC2CCC1(C2(C)C)C

Origin of Product

United States

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